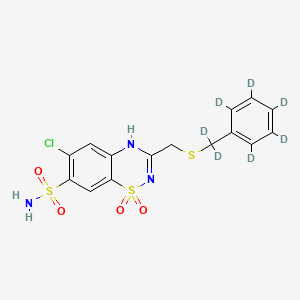

Benzthiazide-d7

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzthiazide is a diuretic used to treat hypertension and edema . It promotes water loss from the body by inhibiting Na+/Cl- reabsorption from the distal convoluted tubules in the kidneys . Thiazides also cause loss of potassium and an increase in serum uric acid .

Synthesis Analysis

The synthesis of Benzthiazide and its derivatives involves modern trends in the chemistry of 2-amino and 2-mercapto substituted benzothiazoles . Newly developed synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents .Molecular Structure Analysis

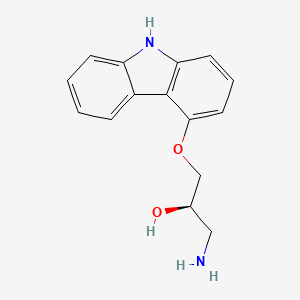

The molecular structure of Benzthiazide consists of a 7-Sulfamoyl-1,2,4-benzothiadiazine 1,1-dioxide in which the hydrogen at position 6 is substituted by chlorine and that at position 3 is substituted by a benzylsulfanylmethyl group .Chemical Reactions Analysis

Benzthiazide promotes water loss from the body (diuretics). They inhibit Na+/Cl- reabsorption from the distal convoluted tubules in the kidneys . Thiazides also cause loss of potassium and an increase in serum uric acid .Physical And Chemical Properties Analysis

Benzthiazide has a molecular weight of 431.9 g/mol . It is a benzothiadiazine and a sulfonamide .Aplicaciones Científicas De Investigación

Synthesis and Antifungal Activity

Research on the synthesis of benzimidazole, benzotriazole, and aminothiazole derivatives, including those related to Benzthiazide-d7, has shown significant antifungal activities against various species such as Candida, Aspergillus, and dermatophytes. These compounds were synthesized through reactions involving benzimidazole and benzotriazole with bromoalkanes and by the reaction of an amide derivative of aminothiazole with 2-piperazino-1-ethanol. Antifungal activities were evaluated using broth microdilution methods, with benzimidazole derivatives showing superior antifungal activities compared to benzotriazole derivatives (Khabnadideh et al., 2012).

Novel Antipsychotic Drugs

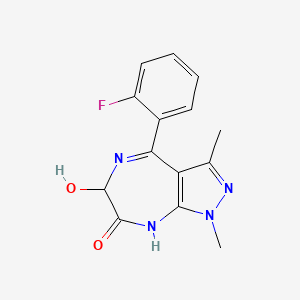

Another study focused on the development of flexible derivatives of lurasidone as antipsychotic drugs, exploring compounds with structural similarities to this compound. These efforts aimed at obtaining compounds with activity profiles similar to lurasidone but with reduced affinity for 5-HT7R and increased affinity for 5-HT6R. The research employed molecular modeling and microwave radiation field synthesis to develop compounds showing increased affinity for 5-HT6R, contributing to the understanding of the pharmacotherapy of schizophrenia (Zaręba et al., 2020).

RP-HPLC Method Development

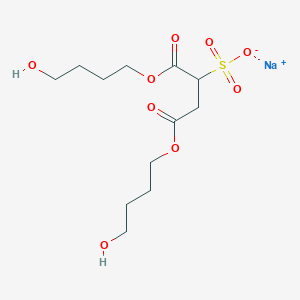

The development and validation of a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the simultaneous estimation of Benzthiazide and Triamterene in tablet form highlight the importance of analytical techniques in the pharmaceutical analysis of Benzthiazide-related compounds. This research provides a framework for the specific, accurate, and precise estimation of these compounds, demonstrating their relevance in the management of edema and hypertension (Jain, 2017).

Crystal Structure Analysis

The crystal structures of benzthiazide in its anhydrate and monohydrate forms were studied to reveal the conformational pseudo-polymorphism and hydrogen bonding patterns. This research provides insight into the critical torsional flexibility along the C–C–S–C bonds and novel H-bonded sulfonamide motifs, contributing to our understanding of the molecular structure and stability of such compounds (Prabakaran et al., 2003).

Novel Synthetic Approaches

Studies on the use of elemental sulfur or selenium in novel one-pot copper-catalyzed tandem cyclization of functionalized ynamides leading to benzosultams offer innovative synthetic pathways. These methods allow for the regio- and stereospecific synthesis of compounds related to this compound, showcasing the potential for the development of new chemical entities with varied biological activities (Reddy & Swamy, 2015).

Mecanismo De Acción

Target of Action

Benzthiazide primarily targets the Na+/Cl- cotransporter in the distal convoluted tubules in the kidneys . This transporter plays a crucial role in the reabsorption of sodium and chloride ions from the filtrate back into the blood. In addition, Benzthiazide also interacts with carbonic anhydrases in vascular tissue .

Mode of Action

Benzthiazide inhibits the Na+/Cl- cotransporter, thereby reducing the reabsorption of sodium and chloride ions . This leads to an increase in the excretion of sodium, chloride, and water, promoting diuresis . Furthermore, Benzthiazide causes vasodilation by activating calcium-activated potassium channels in vascular smooth muscles and inhibiting various carbonic anhydrases in vascular tissue .

Biochemical Pathways

The inhibition of the Na+/Cl- cotransporter disrupts the electrolyte balance in the renal tubules, leading to increased water loss. This diuretic effect can help manage conditions like hypertension and edema . Additionally, the inhibition of carbonic anhydrases can lead to a decrease in the reabsorption of bicarbonate in the kidneys, further contributing to the diuretic effect .

Pharmacokinetics

They are metabolized in the liver and excreted in the urine . The duration of diuretic activity for thiazides extends from 12 to 24 hours .

Result of Action

The primary result of Benzthiazide’s action is the promotion of diuresis, leading to a decrease in fluid volume and blood pressure . This makes it effective in the treatment of hypertension and management of edema . It’s also worth noting that thiazides can cause loss of potassium and an increase in serum uric acid .

Safety and Hazards

Direcciones Futuras

Advances in molecular pharmacology and an improved understanding of the mechanism of most diseases have created the need to specifically target the cells involved in the initiation and progression of diseases . This is especially true for most life-threatening diseases requiring therapeutic agents which have numerous side effects, thus requiring accurate tissue targeting to minimize systemic exposure .

Propiedades

IUPAC Name |

6-chloro-3-[[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]sulfanylmethyl]-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-7-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O4S3/c16-11-6-12-14(7-13(11)25(17,20)21)26(22,23)19-15(18-12)9-24-8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,18,19)(H2,17,20,21)/i1D,2D,3D,4D,5D,8D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDTSRXAMMQDVSW-LINRZHOGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC2=NS(=O)(=O)C3=CC(=C(C=C3N2)Cl)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])SCC2=NS(=O)(=O)C3=CC(=C(C=C3N2)Cl)S(=O)(=O)N)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Dimethyloctahydro-1H-cyclopenta[b]pyrazine](/img/structure/B586811.png)